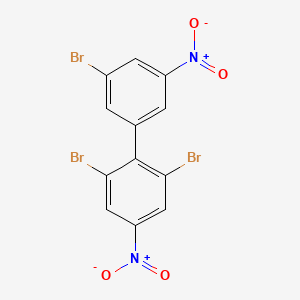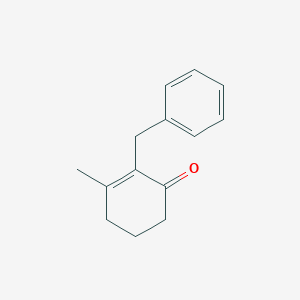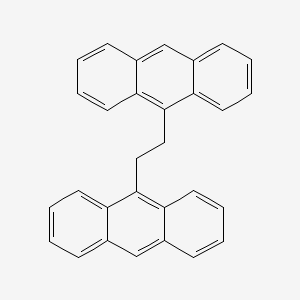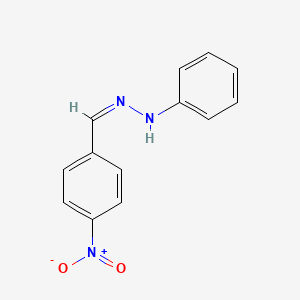
2,3',6-Tribromo-4,5'-dinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is a halogenated biphenyl compound characterized by the presence of three bromine atoms and two nitro groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl typically involves the bromination and nitration of biphenyl derivatives. The process begins with the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at specific positions on the biphenyl ring. Subsequently, the nitration of the brominated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,6-Tribromo-4,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,3’,6-Tribromo-4,5’-dinitrobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity to its targets, modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol
Uniqueness
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is unique due to the specific arrangement of bromine and nitro groups on the biphenyl structure This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds
Propriétés
Numéro CAS |
6311-57-5 |
|---|---|
Formule moléculaire |
C12H5Br3N2O4 |
Poids moléculaire |
480.89 g/mol |
Nom IUPAC |
1,3-dibromo-2-(3-bromo-5-nitrophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H5Br3N2O4/c13-7-1-6(2-8(3-7)16(18)19)12-10(14)4-9(17(20)21)5-11(12)15/h1-5H |
Clé InChI |
QGVYARVYHWOZDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)





![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)


